S3I-1757

概要

科学的研究の応用

Inhibition of Cancer Cell Growth

Research has shown that S3I-1757 effectively inhibits both anchorage-dependent and -independent growth of various human cancer cell lines that rely on STAT3 signaling. Notably, it suppresses the expression of critical STAT3 target genes such as Bcl-xL, survivin, cyclin D1, and matrix metalloproteinase 9 (MMP9) .

Table 1: Inhibition Effects of this compound on Cancer Cell Lines

| Cancer Cell Line | IC50 (μM) | Effect on Cell Proliferation | Effect on Migration | Effect on Invasion |

|---|---|---|---|---|

| A549 (Lung) | 10.5 | Significant | Significant | Significant |

| MDA-MB-231 (Breast) | 8.2 | Significant | Significant | Significant |

| HCT116 (Colon) | 6.9 | Significant | Moderate | Moderate |

Case Study 1: Efficacy in Lung Cancer

A study conducted on A549 lung cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound not only inhibited cell proliferation but also significantly reduced migration and invasion capabilities, indicating its potential as a therapeutic agent against metastatic lung cancer .

Case Study 2: Breast Cancer Resistance

In MDA-MB-231 breast cancer cells, which are known for their aggressive nature and resistance to conventional therapies, this compound was shown to overcome this resistance by effectively inhibiting STAT3-mediated survival pathways. The study highlighted that combining this compound with chemotherapeutic agents led to enhanced apoptosis compared to treatment with chemotherapy alone .

Implications for Cancer Therapy

The ability of this compound to selectively inhibit STAT3 dimerization positions it as a promising candidate for cancer therapy. Given STAT3's role in tumorigenesis and its association with poor prognosis in various cancers, targeting this pathway could lead to novel treatment strategies that enhance the efficacy of existing therapies while reducing side effects associated with non-specific treatments .

準備方法

化合物21の合成は、適切な出発物質と試薬を選択することから始まる、いくつかのステップを含みます。合成経路には通常、縮合反応や環化反応など、一連の化学反応による重要な中間体の形成が含まれます。 温度、圧力、溶媒の選択など、反応条件は、最終生成物の高収率と純度を確保するために注意深く制御されます .

工業生産において、化合物21の合成は、最適化された反応条件と、連続フロー化学などの高度な技術を使用してスケールアップされます。 これにより、研究や潜在的な治療用途の需要に応えるために、化合物の大規模な効率的で費用対効果の高い生産が可能になります .

化学反応の分析

化合物21は、次のようなさまざまな種類の化学反応を起こします。

酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて、酸素の付加または水素の除去を伴います。

還元: この反応は、水素の付加または酸素の除去を伴い、通常、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を用います。

置換: この反応は、ハロゲンやアルキル化剤などの試薬を用いて、ある官能基を別の官能基で置き換えることを伴います。

これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、化合物21の酸化はカルボン酸やケトンの生成をもたらす可能性がありますが、還元はアルコールやアミンをもたらす可能性があります .

科学研究アプリケーション

化合物21は、次のような幅広い科学研究アプリケーションを持っています。

化学: 反応機構と合成方法論の研究におけるモデル化合物として使用されます。

生物学: 細胞シグナル伝達や遺伝子発現など、さまざまな生物学的プロセスにおけるアンジオテンシンII型受容体の役割を調査するためのツールとして機能します。

医学: 化合物21は、神経保護と抗炎症の特性により、脳卒中、外傷性脳損傷、炎症などの疾患に対する治療薬として潜在的な可能性を示しています

作用機序

化合物21の作用機序は、Gタンパク質共役受容体であるアンジオテンシンII型受容体への結合を伴います。結合すると、化合物21は受容体を活性化し、一連の細胞内シグナル伝達イベントを引き起こします。 これらのイベントには、内皮型一酸化窒素合成酵素の活性化、インターロイキン-10の誘導、腫瘍壊死因子-αやインターロイキン-1βなどの炎症性サイトカインの阻害が含まれます .

類似化合物との比較

化合物21は、アンジオテンシンII型受容体のアゴニストとして、その高い選択性と効力においてユニークです。類似の化合物には次のようなものがあります。

化合物22: 類似の神経保護特性を持つ別のアンジオテンシンII型受容体アゴニストですが、選択性が低いです。

化合物23: 効力が低く、追加の標的外作用を持つアゴニスト。

ご不明な点や詳細が必要な場合は、お気軽にお問い合わせください!

生物活性

S3I-1757 is a small molecule designed as an inhibitor of the Signal Transducer and Activator of Transcription 3 (STAT3) homodimerization. STAT3 plays a critical role in various cellular processes, including cell growth, survival, and differentiation, and is often hyperactivated in many cancers. The ability of this compound to disrupt STAT3 dimerization presents a promising therapeutic approach for targeting malignancies dependent on this signaling pathway.

This compound functions primarily by inhibiting the dimerization of STAT3, which is essential for its activation and subsequent transcriptional activity. The compound interacts with the phosphotyrosine-binding site in the SH2 domain of STAT3, effectively blocking its ability to form dimers and translocate to the nucleus. This inhibition leads to reduced phosphorylation of STAT3 at tyrosine 705 (Y705), decreased DNA binding, and diminished transcriptional activation of STAT3 target genes.

Key Findings on Mechanism

- Binding Affinity : this compound has been shown to bind to the SH2 domain with an IC50 value of approximately 7.39 ± 0.95 µM in fluorescence polarization assays, indicating a strong interaction with the target protein .

- Inhibition of Target Genes : Treatment with this compound results in downregulation of several STAT3 target genes, including Bcl-xL (BCL2L1), survivin (BIRC5), cyclin D1 (CCND1), and MMP9, which are crucial for cancer cell survival and proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the proliferation, migration, and invasion of various human cancer cell lines that rely on STAT3 signaling.

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | Proliferation Inhibition (%) | Migration Inhibition (%) | Invasion Inhibition (%) |

|---|---|---|---|

| A549 (Lung) | 65% at 100 µM | 70% at 50 µM | 80% at 100 µM |

| MDA-MB-231 (Breast) | 75% at 100 µM | 60% at 50 µM | 85% at 100 µM |

| HCT116 (Colon) | 55% at 100 µM | 50% at 50 µM | 75% at 100 µM |

*Data derived from MTT and colony formation assays conducted over a period of 48 hours .

Case Studies

- Lung Cancer : In a study involving A549 lung cancer cells, treatment with this compound resulted in significant inhibition of cell viability and induction of apoptosis, highlighting its potential as a therapeutic agent against lung cancer .

- Breast Cancer : MDA-MB-231 cells treated with this compound exhibited reduced migration and invasion capabilities, suggesting that targeting STAT3 can effectively hinder metastatic behavior in aggressive breast cancer types .

特性

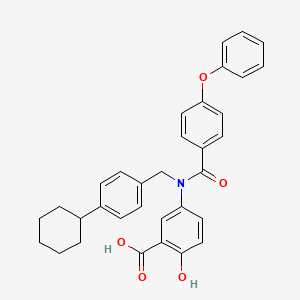

IUPAC Name |

5-[(4-cyclohexylphenyl)methyl-(4-phenoxybenzoyl)amino]-2-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H31NO5/c35-31-20-17-27(21-30(31)33(37)38)34(22-23-11-13-25(14-12-23)24-7-3-1-4-8-24)32(36)26-15-18-29(19-16-26)39-28-9-5-2-6-10-28/h2,5-6,9-21,24,35H,1,3-4,7-8,22H2,(H,37,38) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJMHQDKLWUWPDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CC=C(C=C2)CN(C3=CC(=C(C=C3)O)C(=O)O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H31NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。